molecular formula C21H18ClFN2O2 B11306320 N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide

N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11306320
M. Wt: 384.8 g/mol
InChI Key: QHCWLKMERCWWFR-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide is an organic compound that features a benzamide core structure with various substituents, including a chloro-fluorobenzyl group, an ethoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The choice of reagents and solvents, as well as the control of reaction parameters, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H18ClFN2O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-4-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H18ClFN2O2/c1-2-27-18-10-7-15(8-11-18)21(26)25(20-5-3-4-12-24-20)14-16-6-9-17(23)13-19(16)22/h3-13H,2,14H2,1H3

InChI Key

QHCWLKMERCWWFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3

Origin of Product

United States

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